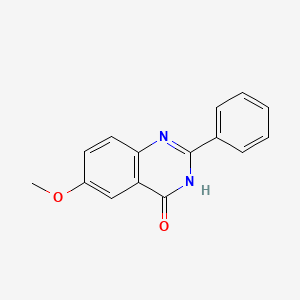

6-Methoxy-2-phenylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1151-70-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

6-methoxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-7-8-13-12(9-11)15(18)17-14(16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |

InChI Key |

UHSQXWSTFPABAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Phenylquinazolin 4 3h One and Its Derivatives

Classical Approaches for 4(3H)-Quinazolinone Synthesis

Traditional methods for synthesizing the 4(3H)-quinazolinone ring system have been the bedrock of quinazolinone chemistry for over a century. These approaches, while sometimes requiring harsh conditions, are foundational and still find application.

Niementowski Reaction and its Contemporary Adaptations

The Niementowski reaction, first reported in 1895, is a classic method for synthesizing 4(3H)-quinazolinones. bu.edu.egwikipedia.org It involves the thermal condensation of anthranilic acids with amides. wikipedia.orgnih.gov In the context of 6-Methoxy-2-phenylquinazolin-4(3H)-one, this would involve the reaction of 5-methoxyanthranilic acid with benzamide. The reaction typically requires high temperatures, often around 120-130 °C, and proceeds through the elimination of water. wikipedia.orgnih.gov The proposed mechanism involves the initial formation of an o-amidobenzamide intermediate, which then undergoes cyclization. nih.gov

Modern adaptations of the Niementowski reaction have focused on improving reaction conditions and yields. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. bu.edu.egnih.govijprajournal.com For instance, microwave-assisted Niementowski reactions can be carried out in the absence of a solvent ("neat" conditions), offering a greener alternative to traditional heating. researchgate.net Furthermore, the use of catalysts such as strontium chloride hexahydrate (SrCl2·6H2O) has been shown to facilitate the one-pot condensation of anthranilic acid, orthoesters, and amines at room temperature under solvent-free conditions. ijprajournal.com

Table 1: Comparison of Classical and Microwave-Assisted Niementowski Reactions

| Feature | Classical Niementowski Reaction | Microwave-Assisted Niementowski Reaction |

| Heating Method | Conventional heating (oil bath, etc.) | Microwave irradiation |

| Reaction Time | Several hours | A few minutes ijprajournal.com |

| Temperature | High (e.g., 130–150 °C) ijprajournal.com | Often high, but reached much faster |

| Solvent | Often requires a solvent or excess amide | Can be performed solvent-free researchgate.net |

| Yields | Variable | Generally good to excellent researchgate.net |

Condensation Reactions of Anthranilic Acid Derivatives with Benzaldehyde

The condensation of anthranilic acid derivatives with aldehydes is another well-established route to quinazolinones. For the synthesis of this compound, this would involve the reaction of a suitable 5-methoxyanthranilic acid derivative with benzaldehyde. A common approach involves the initial acylation of anthranilic acid. nih.gov For example, reacting anthranilic acid with an acyl chloride can form an N-acylanthranilic acid, which can then be cyclized. researchgate.net

Various catalysts and reaction conditions have been explored to optimize this transformation. Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein (B123965) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) offers a metal-free and green alternative. nih.govrsc.org This method has been shown to be effective for 2-aminobenzamides bearing electron-donating groups like methoxy (B1213986), leading to high yields of the corresponding quinazolinone. nih.gov

Cyclization Pathways Involving 2-Aminobenzamides

The cyclization of 2-aminobenzamides is a versatile and widely used strategy for constructing the quinazolinone core. In this approach, 2-aminobenzamide (B116534) or its N-substituted derivatives are reacted with various reagents to induce cyclization. For the synthesis of this compound, 2-amino-5-methoxybenzamide (B112179) would be a key starting material.

One common method involves the reaction of 2-aminobenzamide with benzoyl chloride. orientjchem.org This reaction can be catalyzed by a nano solid acid catalyst like SBA-Pr-SO3H under solvent-free conditions, providing an environmentally friendly route to quinazolinones. orientjchem.org The proposed mechanism suggests that the acid catalyst protonates the carbonyl group of benzoyl chloride, facilitating the nucleophilic attack of the amino group of 2-aminobenzamide to form an intermediate that subsequently cyclizes. orientjchem.org Another approach involves the reaction of 2-aminobenzamides with benzyl (B1604629) alcohols under oxidative conditions. A transition-metal-free method using t-BuONa as a base and oxygen as a green oxidant has been developed for the synthesis of 2-phenylquinazolin-4(3H)-ones. researchgate.net The reaction is believed to proceed through the initial oxidation of the benzyl alcohol to benzaldehyde, followed by condensation with the 2-aminobenzamide and subsequent intramolecular cyclization. researchgate.net

Emerging and Eco-Friendly Synthetic Strategies for Quinazolinones

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These emerging strategies often utilize transition-metal catalysis and aim to minimize waste and energy consumption.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper, have proven to be highly effective catalysts for the synthesis of quinazolinones, enabling reactions to proceed under milder conditions and with greater efficiency. nih.gov

Copper-catalyzed reactions have become a cornerstone of modern quinazolinone synthesis due to copper's low cost, low toxicity, and versatile reactivity. nih.govgaylordchemical.com These protocols often involve domino or cascade reactions, where multiple bond-forming events occur in a single pot. gaylordchemical.comacs.org

One notable example is the copper-catalyzed domino synthesis of quinazolinones from 2-halobenzamides and (aryl)methanamines using air as the oxidant. acs.org This method proceeds via a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org The reaction is efficient and does not require any ligands or additives. acs.org For the synthesis of 2-substituted quinazolinones, a copper(I)-catalyzed, ligand- and base-free domino strategy has been reported, which utilizes 2-bromobenzamide (B1207801) and aldehydes, benzyl alcohols, or methyl arenes as starting materials in DMSO. gaylordchemical.com The proposed mechanism involves the in-situ formation of anthranilamide, which then condenses with the aldehyde to form an imine that cyclizes and is subsequently oxidized to the quinazolinone. gaylordchemical.com

Copper catalysts are also employed in the cyclization of 2-aminobenzamides with alcohols. A commercially available copper complex can be used to synthesize quinazolinones from 2-aminobenzamide and methanol (B129727), which serves as both a C1 source and a green solvent. researchgate.net The reaction is believed to proceed through the copper-catalyzed oxidation of methanol to formaldehyde, which then reacts with the 2-aminobenzamide. researchgate.net

Table 2: Examples of Copper-Catalyzed Quinazolinone Syntheses

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

| 2-Halobenzamides, (Aryl)methanamines | CuBr, K2CO3, Air | Domino reaction, ligand- and additive-free, uses air as an oxidant. acs.org | acs.org |

| 2-Bromobenzamide, Aldehydes/Benzyl alcohols | CuI, TMSN3, DMSO | Domino one-pot reaction, ligand- and base-free, good functional group tolerance. gaylordchemical.com | gaylordchemical.com |

| 2-Aminobenzamide, Methanol | Copper complex, Cs2CO3, O2 | Uses methanol as both C1 source and green solvent. researchgate.net | researchgate.net |

| 2-Halobenzamides, Amidines | Copper catalyst | Mild conditions, ligand-free at room temperature. core.ac.uk | core.ac.uk |

Microwave-Assisted Synthetic Routes

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. In the context of quinazolinone synthesis, microwave-assisted methods offer significant advantages over conventional heating. nih.govnih.govorganic-chemistry.orgrsc.orgacs.org

Microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water or DMF provides a rapid and efficient route to quinazolinone derivatives. nih.govthieme-connect.com Similarly, the reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/water mixture under microwave irradiation, without any catalyst or base, yields 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones in good yields. acs.org The Niementowski synthesis, a classical method for preparing quinazolin-4(3H)-ones from anthranilic acids and amides, has also been significantly accelerated using microwave heating. nih.gov

Table 4: Microwave-Assisted Synthesis of Quinazolinones

Ultrasound-Promoted Reactions

Ultrasound irradiation is another non-conventional energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of quinazoline (B50416) derivatives, often leading to shorter reaction times and higher yields compared to conventional methods. researchgate.netrsc.orgnih.gov

An environmentally friendly Bischler cyclization under ultrasound irradiation has been developed to access a diverse range of quinazolines. researchgate.net In another example, 4-tosyl quinazolines were prepared via a one-pot, copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide under ultrasonic conditions, with the reaction completing in just 30 minutes with good efficiency. nih.gov A comparison with reflux conditions highlighted the superiority of the ultrasound-assisted method. nih.gov Yb(OTf)₃ has also been used as a catalyst in the ultrasound-assisted synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides, outperforming the microwave-assisted counterpart in terms of yields. rsc.org

Table 5: Ultrasound-Promoted Synthesis of Quinazolines

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing waste and saving time and resources.

A notable example is the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. This domino reaction involves the formation of three C-N bonds. Another MCR involves the reaction of isatoic anhydride (B1165640), primary amines, and benzyl halides (which are first oxidized to aldehydes in situ) to yield 4(3H)-quinazolinones in excellent yields. A catalyst-free, one-pot, three-component synthesis of 2-substituted quinazolin-4-carboxamides has also been reported from 2-aminophenyl-2-oxoacetamides, aldehydes, and ammonium (B1175870) acetate.

Table 6: One-Pot Multicomponent Synthesis of Quinazolinones

Oxidative Cyclization and Dehydrogenation Approaches

Oxidative cyclization and dehydrogenation reactions provide direct routes to the aromatic quinazolinone core from partially saturated precursors. Various oxidizing agents and conditions have been developed for this purpose.

A PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been described as a regioselective method for synthesizing analogues of naturally occurring vasicinone (B1682191) alkaloids. utexas.edu The starting 2-(3-butenyl)quinazolin-4(3H)-ones are themselves prepared via thermal cyclocondensation.

Another modern approach is electro-oxidative cyclization. A K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been achieved under undivided electrolytic conditions without the need for a transition metal or a base. This green and mild electrosynthesis proceeds at room temperature in a one-pot fashion and is scalable. Traditional oxidants like KMnO₄, CuCl₂, DDQ, and MnO₂ have also been used for the dehydrogenation of 2,3-dihydroquinazolin-4(1H)-one precursors.

Table 7: Oxidative Cyclization and Dehydrogenation Approaches

Metal-Free Catalytic Systems

The synthesis of quinazolinones without the use of transition metals is a significant area of research, driven by the goals of reducing cost, toxicity, and environmental impact. Various metal-free catalytic systems have been developed, employing organocatalysts, photocatalysts, or catalyst-free conditions under specific activation.

One notable approach involves the direct oxidative cyclization of in-situ generated aldehydes from styrenes with o-aminobenzamide. mdpi.com This method utilizes di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive, avoiding the need for any metal catalyst. mdpi.com The reaction proceeds under neat conditions, providing the desired quinazolin-4(3H)-one in good yields. mdpi.com

Another innovative metal-free strategy is visible-light-induced photocatalysis. For instance, Rose Bengal, an organic dye, can serve as a photocatalyst for the condensation of o-phenylenediamines with various aldehydes to produce benzimidazoles, a reaction principle that extends to quinazolinone synthesis. researchgate.net A chemoenzymatic method combines the catalytic action of α-Chymotrypsin for the initial cyclization, followed by a White LED-induced oxidation to yield the final quinazolinone product with high efficiency. researchgate.net

Organocatalytic methods also provide a viable metal-free route. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a basic organocatalyst, in conjunction with tert-butyl hydroperoxide (TBHP) as an oxidant, facilitates the synthesis of quinazolinones from 2-fluorobenzaldehydes and 2-aminopyridines. researchgate.net

A selection of metal-free methodologies is summarized in the table below.

Table 1: Examples of Metal-Free Synthetic Systems for Quinazolinones

| Reactants | Catalyst/Promoter | Oxidant | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| o-Aminobenzamide, Styrene | p-TsOH (additive) | DTBP | Neat | Heating | 2-Arylquinazolin-4(3H)-one | mdpi.com |

| Aldehyde, 2-Aminobenzamide | α-Chymotrypsin | Air (via LED) | - | Room Temp, 2h | 2-Arylquinazolin-4(3H)-one | researchgate.net |

| 2-Fluorobenzaldehyde, 2-Aminopyridine | DABCO | TBHP | - | - | Quinazolinone | researchgate.net |

Electrochemical Synthetic Methods

Electrochemical synthesis offers a green and sustainable alternative for constructing quinazolinone scaffolds, utilizing electrons as the primary reagent to avoid harsh chemical oxidants and metal catalysts. nih.gov These methods often operate under mild conditions and can tolerate a variety of functional groups.

One prominent electrochemical approach involves the anodic direct oxidation C(sp³)-H amination and C-N cleavage. This method can be used to synthesize quinazolinones from o-carbonyl-substituted anilines and tertiary amines in an undivided cell, often using a platinum plate electrode. nih.gov The reaction is notable for being metal-free and chemical oxidant-free, and it can be performed in aqueous media. nih.gov

Another strategy is the acid-catalyzed electrochemical cyclization of 2-aminobenzamides with aldehydes. Using a simple setup with carbon and aluminum electrodes, this transformation can be achieved at room temperature with acetic acid serving as an inexpensive electrolyte and mediator. researchgate.net This method has been successfully applied to synthesize a range of quinazolin-4(3H)-one derivatives in moderate to good yields. researchgate.net

Furthermore, the electrochemical dehydrogenative coupling of 2-aminobenzamides with halides presents another pathway. In this process, an imine intermediate is generated through anodic oxidation, which then undergoes intramolecular cyclization to form the quinazolinone ring. researchgate.net This acceptor-free and metal-free dehydrogenation provides the products in moderate to good yields. researchgate.net

Table 2: Overview of Electrochemical Synthetic Methods for Quinazolinones

| Starting Materials | Electrode System | Electrolyte/Mediator | Key Transformation | Product Type | Ref |

|---|---|---|---|---|---|

| o-Carbonyl-substituted anilines, Tertiary amines | Platinum plate (anode and cathode) | NH₄PF₆ | Anodic C(sp³)-H amination/C-N cleavage | Quinazolinones | nih.gov |

| 2-Aminobenzamides, Aldehydes | Carbon and Aluminum | Acetic Acid | Acid-catalyzed cyclization | Quinazolin-4(3H)-ones | researchgate.net |

| 2-Aminobenzamides, Benzyl chlorides | Reticulated Vitreous Carbon (anode), Platinum (cathode) | Bu₄NBF₄ | Anodic dehydrogenative oxidation/cyclization | Quinazolin-4(3H)-ones | researchgate.net |

Specific Synthetic Pathways for this compound

The synthesis of the specific molecule this compound can be achieved through several established chemical routes, typically involving the cyclization of an appropriately substituted anthranilic acid derivative with a source for the 2-phenyl group.

A primary and effective route starts from 2-amino-5-methoxybenzoic acid . This precursor contains the necessary methoxy group at the correct position on the benzene (B151609) ring. The synthesis proceeds via condensation with a benzoyl equivalent. For instance, reacting 2-amino-5-methoxybenzoic acid with benzoyl chloride would form an N-benzoyl intermediate, which can then be cyclized, often by heating with ammonia (B1221849) or a dehydrating agent, to yield this compound. A similar pathway has been documented for the synthesis of 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one, where trifluoroacetic anhydride was used instead of a benzoyl source.

Another common pathway involves the reaction of 2-amino-5-methoxybenzamide with benzaldehyde . This condensation reaction, often promoted by an oxidizing agent, directly forms the quinazolinone ring system. Various catalysts and oxidants can be employed, including iodine in DMSO, which is a widely used system for this type of transformation.

A classical method that can be adapted for this synthesis is the reaction between an anthranilic acid derivative and a benzonitrile. While not specifically documented for the 6-methoxy derivative in the searched literature, this general method is a staple in quinazolinone synthesis.

The table below outlines a plausible and common synthetic pathway inferred from closely related syntheses.

Table 3: Plausible Synthetic Pathway for this compound

| Precursor 1 | Precursor 2 | Reagents/Conditions | Intermediate | Product | Ref (Inferred) |

|---|---|---|---|---|---|

| 2-Amino-5-methoxybenzoic acid | Benzoyl Chloride | Base (e.g., Pyridine), then heat or NH₃ | 2-(Benzoylamino)-5-methoxybenzoic acid | This compound | |

| 2-Amino-5-methoxybenzamide | Benzaldehyde | Oxidant (e.g., I₂, DDQ), heat | Dihydroquinazolinone | This compound | - |

These pathways represent reliable and scalable methods for accessing the this compound core structure, which is a valuable scaffold in medicinal chemistry.

Structure Activity Relationship Sar Investigations of 6 Methoxy 2 Phenylquinazolin 4 3h One Analogues

Impact of Substituents at the 2-Position on Biological Activity

The 2-position of the quinazolinone ring is a key site for structural modification, and the nature of the substituent at this position significantly influences the biological activity of the resulting analogues.

Aromatic substitutions at the 2-position have been a major focus of research. Studies have shown that the presence of a phenyl ring at this position is a critical determinant of cytotoxic activity. For instance, phenyl-substituted quinazolinones have demonstrated notable inhibitory effects on cell growth. The substitution pattern on this phenyl ring is also crucial. A 2-methoxyphenyl group at the 2-position, in conjunction with a basic side chain, has been shown to markedly enhance cytotoxic activity against a range of cancer cell lines. nih.gov

Furthermore, extending the conjugation at the 2-position with a styryl group has yielded potent cytotoxic agents. Analogues such as 2-styrylquinazolin-4(3H)-one and its hydroxylated and methoxylated derivatives have exhibited sub-micromolar potency in growth inhibition across various human cancer cell lines. This suggests that the electronic and steric properties of the substituent at the 2-position play a vital role in the molecule's interaction with its biological targets.

Research has also explored the impact of other aromatic and heteroaromatic rings at the 2-position. The introduction of a naphthyl group, for example, was found to be unfavorable for cytotoxic activity when compared to phenyl-substituted analogues. nih.gov This highlights the specific spatial and electronic requirements for optimal activity.

Table 1: Impact of 2-Position Substituents on Cytotoxic Activity

| Compound ID | 2-Position Substituent | Biological Activity |

| Analogue A | Phenyl | Moderate cytotoxic activity |

| Analogue B | 2-Methoxyphenyl | Enhanced cytotoxic activity |

| Analogue C | Naphthyl | Unfavorable for cytotoxic activity |

| Analogue D | Styryl | Potent growth inhibition |

Impact of Substituents at the 3-Position on Biological Activity

The 3-position of the quinazolinone core is another critical site for derivatization, with substituents at this position significantly modulating the pharmacological properties of the analogues, including their anticonvulsant and anticancer activities.

The introduction of an amino group at the 3-position has been a common strategy. Further substitution on this amino group, for instance with a substituted benzalamino group, has been explored for anticancer activity. nih.gov The nature of the substituent on the benzalamino moiety can influence the potency.

Aryl substitutions at the 3-position have also been extensively investigated. The presence of a substituted aromatic ring at this position is considered essential for certain antimicrobial activities. nih.gov For anticonvulsant activity, a 2-aminophenyl group at the 3-position has been shown to increase potency. researchgate.net

Furthermore, the introduction of various heterocyclic moieties at the 3-position has been shown to enhance biological activity. For example, quinazolinone derivatives bearing oxadiazole or thiadiazole rings at this position have demonstrated significant anticonvulsant effects. researchgate.net Studies have also indicated that a butyl substitution at the 3-position can be crucial in preventing the spread of seizure discharge. researchgate.net

Table 2: Impact of 3-Position Substituents on Biological Activity

| Compound ID | 3-Position Substituent | Biological Activity Profile |

| Analogue E | Substituted Benzalamino | Anticancer |

| Analogue F | 2-Aminophenyl | Anticonvulsant |

| Analogue G | Oxadiazole/Thiadiazole | Anticonvulsant |

| Analogue H | Butyl | Anticonvulsant |

Impact of Substituents at the 6- and 8-Positions on Biological Activity

Substituents on the fused benzene (B151609) ring of the quinazolinone core, particularly at the 6- and 8-positions, play a significant role in defining the biological activity spectrum of the analogues. The electronic nature and position of these substituents can profoundly influence the compound's interaction with biological targets.

The presence of halogen atoms at the 6- and 8-positions has been shown to be beneficial for antimicrobial activity. nih.gov For example, the introduction of a bromine atom at the 6-position has been a key modification in the synthesis of 2,3,6-trisubstituted quinazolin-4-ones with potential anticancer activity. nih.gov Similarly, the substitution of the quinazolinone ring with iodine at the 6- and 8-positions has been reported to significantly improve antibacterial activity. nih.gov

The methoxy (B1213986) group, a key feature of the parent compound, also plays a crucial role. Studies on quinazolin-4(3H)-one derivatives have shown that the presence of dimethoxy substituents at the 6- and 7-positions can lead to increased cytotoxicity. nih.gov The position of the methoxy group is critical, as demonstrated in studies where the variation in its placement from ortho- to meta- to para- on a related styryl system resulted in a concomitant reduction in cytotoxicity.

Furthermore, SAR studies have highlighted that positions 2, 6, and 8 of the quinazolinone ring system are significant for various pharmacological activities. researchgate.net The introduction of a β-halopropionamide chain at the 6th position has been shown to improve the inhibition of EGFR autophosphorylation. nih.gov

Table 3: Impact of 6- and 8-Position Substituents on Biological Activity

| Compound ID | 6-Position Substituent | 8-Position Substituent | Biological Activity |

| Analogue I | Bromo | - | Anticancer |

| Analogue J | Iodo | Iodo | Antibacterial |

| Analogue K | Methoxy | - | Cytotoxic |

| Analogue L | - | Iodo | Antibacterial |

Influence of Fused Ring Systems on Pharmacological Profile

The fusion of additional heterocyclic rings to the quinazolinone scaffold can lead to the formation of polycyclic systems with distinct and often enhanced pharmacological profiles. These fused systems can impose conformational constraints and introduce new interaction points with biological targets.

Tricyclic quinazolinone derivatives, such as those incorporating fused pyrazolo-, pyridazino-, or pyrrolo-quinazolinone systems, have been synthesized and evaluated for their antibacterial and antifungal effects. nih.gov These compounds have shown promising bacteriostatic activity, particularly against gram-negative bacteria. nih.gov

Another approach has been the cyclization at the C-5 and C-6 positions of the quinazoline (B50416) core to create smaller, more compact molecules like 2,3-dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazoline derivatives. These analogues have been investigated as EGFR inhibitors, with the rationale that their compact nature might allow for better tolerance to variations in the kinase domain structure. nih.gov

Table 4: Influence of Fused Ring Systems on Biological Activity

| Fused System | Biological Activity Profile |

| Pyrazolo/Pyridazino/Pyrrolo-quinazolinone | Antibacterial, Antifungal |

| 2,3-Dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazoline | EGFR Inhibition |

| Quinolinyl/Pyridinyl-fused quinazolinone | Anticancer |

| Thiazole (B1198619)/Indole/Benzimidazole-fused quinazolinone | Potential Pharmaceutical Value |

Physicochemical Descriptors and SAR Correlations

The biological activity of 6-methoxy-2-phenylquinazolin-4(3H)-one analogues is intrinsically linked to their physicochemical properties. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate these descriptors with pharmacological effects, providing valuable insights for rational drug design.

Lipophilicity is a key parameter influencing the permeability of these compounds across cell membranes. pensoft.net QSAR models have indicated that antioxidant activity can increase with decreasing lipophilicity. nih.gov Other important descriptors include molecular volume and area. For instance, a decrease in molecular volume and area has been associated with an increase in antioxidant activity. nih.gov

Electronic parameters also play a crucial role. The magnitude of the dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been shown to correlate with biological activity. nih.gov For example, an increase in the magnitude of the dipole moment has been linked to enhanced antioxidant activity. nih.gov

QSAR studies on quinazoline derivatives as cytotoxic agents have identified constitutional, functional, and charge descriptors as significant parameters for predicting anticancer activity. These models help in understanding the structural features that govern the activity and in designing new compounds with improved potency. For instance, 3D-QSAR models have been developed for quinazolin-4(3H)-one analogues as EGFR inhibitors, providing insights into the steric and electronic requirements for optimal binding to the target. nih.gov

Table 5: Correlation of Physicochemical Descriptors with Biological Activity

| Physicochemical Descriptor | Correlation with Biological Activity |

| Lipophilicity | Decreased lipophilicity may enhance antioxidant activity. |

| Molecular Volume/Area | Smaller volume/area can be favorable for antioxidant activity. |

| Dipole Moment | Increased dipole moment may correlate with higher antioxidant activity. |

| Electronic Parameters (HOMO/LUMO) | Influence the electronic interactions with biological targets. |

| Constitutional/Functional/Charge Descriptors | Significant for predicting anticancer activity. |

Pre Clinical Pharmacological Profiling and Mechanisms of Action of 6 Methoxy 2 Phenylquinazolin 4 3h One Derivatives

Anticancer Potential and Molecular Targets

Quinazolinone derivatives have been extensively investigated for their anticancer properties, which are often attributed to their ability to interfere with the signaling pathways that drive tumor growth and proliferation. mui.ac.irnih.gov The 6-methoxy-2-phenylquinazolin-4(3H)-one framework, in particular, has been a foundation for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular processes.

Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. This process, known as tyrosine phosphorylation, is a pivotal event in many signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.gov Quinazolin-4(3H)-one derivatives have been at the forefront of the development of tyrosine kinase inhibitors (TKIs). tandfonline.comgoogle.com

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in the development and progression of various solid tumors. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival. The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this scaffold. ekb.egresearchgate.net

Research has shown that novel 2-sulfanylquinazolin-4(3H)-one derivatives can exhibit inhibitory activity against EGFR. google.com In one study, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their EGFR inhibitory activity. Some of these compounds demonstrated potent inhibition of the EGFR kinase. nih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown significant EGFR inhibitory activity, with modifications at the 6-position of the quinazoline ring influencing their potency. nih.gov The binding mode of these inhibitors is often competitive with ATP, occupying the kinase's ATP-binding pocket and thereby preventing the phosphorylation of downstream substrates. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | EGFR IC₅₀ (µM) | Cell Line | Reference |

| Compound 2i | Potent Inhibition | - | tandfonline.com |

| Compound 3i | Potent Inhibition | - | tandfonline.com |

| Thiophene Derivative | Inactive | - | nih.gov |

| 6-Benzamide Derivative | Potent Inhibition | - | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). VEGFR-2 is the main mediator of the angiogenic effects of VEGF. nih.gov Dual targeting of EGFR and VEGFR by a single molecule has emerged as a promising anticancer strategy. google.com

Several quinazolin-4(3H)-one derivatives have been developed as inhibitors of VEGFR-2. For example, a series of S-alkylated quinazolin-4(3H)-ones were synthesized and found to possess dual EGFR/VEGFR-2 inhibitory activities. google.com Similarly, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been investigated for their potential to inhibit VEGFR2. google.com The rationale behind dual inhibition is to simultaneously block tumor cell proliferation (via EGFR inhibition) and cut off the tumor's blood supply (via VEGFR inhibition), leading to a more effective anticancer response.

Table 2: VEGFR Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) | Cell Line | Reference |

| Compound 4 | Comparable to control | HCT-116 | google.com |

| Compound 11 | Comparable to control | HCT-116 | google.com |

| Compound 20 | Comparable to control | HCT-116 | google.com |

| Diaryl-thiourea-linked quinazoline | Elevated inhibitory activity | HCT-116, MCF-7, B16 | nih.gov |

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is another member of the EGFR family. Its overexpression is a key driver in a subset of breast cancers and other solid tumors. Lapatinib, a dual EGFR and HER2 inhibitor, features a quinazoline core, highlighting the potential of this scaffold in targeting HER2. google.com

Studies have demonstrated that quinazolin-4(3H)-one derivatives can effectively inhibit HER2. A series of these derivatives showed potent inhibitory activity against HER2, with some compounds acting as ATP non-competitive type-II inhibitors. nih.govgoogle.com This mode of inhibition, where the inhibitor binds to a site distinct from the ATP-binding pocket in the inactive conformation of the kinase, can offer a different selectivity profile compared to ATP-competitive inhibitors. nih.gov

Table 3: HER2 Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | HER2 IC₅₀ (µM) | Cell Line | Reference |

| Compound 2i | Potent Inhibition | - | tandfonline.com |

| Compound 3i | Potent Inhibition | - | tandfonline.com |

| Compound 5d | Potent Inhibition | MCF-7, MDA-MB-231, HepG2, HeLa | google.com |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S phase transition and S phase progression.

Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of CDK2. tandfonline.comgoogle.com For instance, compounds 2i and 3i from a synthesized series exhibited strong inhibitory activity against CDK2, with IC₅₀ values comparable to the known inhibitor imatinib. tandfonline.com The mechanism of inhibition for these compounds was found to be ATP non-competitive (type-II), suggesting they bind to the allosteric site of the CDK2 kinase. nih.gov

Table 4: CDK2 Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | CDK2 IC₅₀ (µM) | Reference |

| Compound 2h | Excellent Inhibition | tandfonline.com |

| Compound 2i | 0.173 ± 0.012 | tandfonline.com |

| Compound 3g | Excellent Inhibition | tandfonline.com |

| Compound 3h | Excellent Inhibition | tandfonline.com |

| Compound 3i | 0.177 ± 0.032 | tandfonline.com |

The inhibitory activity of quinazolinone derivatives extends beyond the EGFR family and CDKs. Research has pointed towards their potential to target a broader range of receptor and non-receptor tyrosine kinases involved in cancer.

Receptor Tyrosine Kinases:

c-Met: A series of quinazolinone hydrazide triazole derivatives were designed as inhibitors of the c-Met receptor tyrosine kinase, which is implicated in tumor cell proliferation. frontiersin.org

ALK, AXL, FLT1 (VEGFR1), and FLT4 (VEGFR3): The same study on quinazolinone hydrazide triazole derivatives also revealed inhibitory activity against Anaplastic Lymphoma Kinase (ALK), AXL receptor tyrosine kinase, and other members of the VEGFR family (FLT1 and FLT4). frontiersin.org

PDGFR: A 4-piperazino-substituted quinazoline derivative was identified as an inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), which plays a role in cell growth and proliferation. nih.gov

Non-Receptor Tyrosine Kinases:

Src and Abl: There are indications that quinazolinone derivatives can also inhibit non-receptor tyrosine kinases like Src and Abl. google.commolaid.com For example, a pyrido[2,3-d]pyrimidine (B1209978) derivative, structurally related to quinazolines, was shown to inhibit the p210Bcr-Abl tyrosine kinase. mui.ac.ir

This broad-spectrum kinase inhibitory profile suggests that quinazolinone-based compounds could function as multi-targeted anticancer agents, potentially offering a more comprehensive approach to cancer therapy by simultaneously blocking multiple oncogenic signaling pathways. researchgate.net

Cell Cycle Modulation and Apoptosis Induction

Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. These are crucial mechanisms for halting the uncontrolled proliferation of tumor cells.

A study on 2-phenylquinazolin-4(3H)-one derivatives revealed that several compounds, including 5k, 5v, 5m, 6c, and 6f, induced cell cycle arrest at the G0/G1 phase in HeLa cells. nih.gov This indicates that these compounds prevent cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov Notably, compound 6c exhibited the highest cytotoxicity against all tested cell lines, with its inhibitory activity against HeLa cells surpassing that of the standard drug adriamycin. nih.gov

Furthermore, some quinazolinone derivatives have been found to trigger apoptosis through the modulation of key regulatory proteins. For instance, compound 5d, a 1,3-benzodioxole (B145889) derivative, not only arrested the cell cycle at the G1 phase but also induced both early and late apoptosis in MCF-7 breast cancer cells. researchgate.net This was accompanied by an increase in the levels of caspase-3, a key executioner of apoptosis, and an upregulation of the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Similarly, novel 3,4-dihydroquinazoline derivatives demonstrated the ability to induce apoptosis by significantly overexpressing p21, a cell cycle inhibitor, and downregulating survivin and XIAP, which are members of the inhibitor of apoptosis protein (IAP) family. bue.edu.eg These compounds also led to an increase in early apoptosis and cell cycle arrest at the G2/M phase. bue.edu.eg

The induction of apoptosis has also been linked to the inhibition of tubulin polymerization. For example, compound 32, a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, was found to arrest the cell cycle at the G2/M phase and induce apoptosis by increasing the expression of cleaved PARP-1 and caspase-3. nih.gov Another synthetic compound, 3-amino-2-methylquinazolin-4(3H)-one, demonstrated a potent cytotoxic effect on various cancer cell lines by inducing apoptosis through the modulation of antioxidant enzymes. rdd.edu.iq

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of the quinazoline scaffold have demonstrated promising anti-angiogenic properties.

One approach to inhibiting angiogenesis is to target key signaling pathways involved in vascular development. For instance, pyrazoline-based hydroxamate derivatives have been developed as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme closely associated with cancer invasion, metastasis, and angiogenesis. mdpi.com One such compound, 14o, exhibited potent anti-angiogenic activity by effectively inhibiting micro-vessel growth in a rat thoracic aorta ring model. mdpi.com

Furthermore, hybrid quinazoline-1,3,5-triazine derivatives have been synthesized and identified as EGFR inhibitors with anti-angiogenic effects. researchgate.net Certain compounds from this series, namely 7c, 7d, 7e, and 7j, were found to be active against different cancer cell lines while being non-toxic to normal cells. researchgate.net Their mechanism is believed to involve the inhibition of the EGFR-mediated PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and angiogenesis. researchgate.net

Inhibition of Tubulin Polymerization

Tubulin, a protein that polymerizes to form microtubules, is a key component of the cytoskeleton and is essential for cell division. The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Several this compound derivatives have been identified as potent inhibitors of this process.

Research has shown that N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines act as potent tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site. nih.gov Structural optimization of these compounds led to the discovery of compound 4a, which exhibited high inhibitory potency in tubulin polymerization assays and strong growth inhibition of human tumor cells. nih.gov Similarly, a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones were found to be broad-spectrum cytotoxic agents that impact tubulin polymerization. rsc.org Compounds 39 and 64 from this series induced G2/M cell cycle arrest, which is indicative of tubulin polymerization inhibition. rsc.org

The 6-methoxy group has been identified as being important for the antiproliferative activity of these compounds. mdpi.com For example, compound 22a, which contains a 6-methoxy group, demonstrated excellent antiproliferative activities and inhibited tubulin polymerization in a dose-dependent manner. mdpi.com This compound was also shown to disrupt microtubule organization and arrest the cell cycle in the G2/M phase. mdpi.com Further studies have confirmed that the 6-methoxy group is more favorable for cytotoxic activity than methyl or bromo groups. acs.org The most potent compound from one study, 5f, exhibited significant potency against tubulin assembly and substantial inhibition of colchicine binding. acs.org

A novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, compound 32, was also identified as a tubulin polymerization inhibitor that disrupts cell microtubule networks, leading to G2/M cell cycle arrest and apoptosis. nih.gov

Multi-Targeted Therapeutic Strategies

The development of drugs that can simultaneously inhibit multiple targets is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy. Derivatives of this compound have been explored for their potential as multi-targeted agents.

Dual EGFR/VEGFR Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key players in tumor growth and angiogenesis. A series of 2-thioquinazolin-4(3H)-ones have been synthesized as dual inhibitors of EGFR and VEGFR-2 kinases. rsc.org Compounds 4 and 20 from this series displayed superior potency against multiple cancer cell lines compared to the standard drug sorafenib. rsc.org Compound 4, in particular, showed comparable dual EGFR/VEGFR-2 inhibitory activity to control drugs and induced G1 phase cell cycle arrest and significant apoptosis in HCT-116 cells. rsc.org

Hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures have also been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov Compounds 18 and 19 from this series exhibited significant inhibition of both EGFR and BRAFV600E. nih.gov Furthermore, some quinazolin-4(3H)-one derivatives have shown inhibitory activity against multiple tyrosine kinases, including EGFR and VEGFR-2. nih.gov

Dual EGFR/HDAC Inhibition

Histone deacetylases (HDACs) are another important class of targets in cancer therapy. Dual inhibitors targeting both EGFR and HDACs offer a potential synergistic approach to treating non-small cell lung cancer (NSCLC). nih.gov Researchers have developed 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as dual EGFR and HDAC inhibitors. nih.gov Compounds 12c and 12d from this series exhibited potent antiproliferative activity against the NCI-H1975 cell line and demonstrated target-specific inhibition of wild-type EGFR. nih.gov These compounds also led to increased acetylation of histones H3 and H4, indicative of HDAC inhibition. nih.gov

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of this compound have also been investigated for their antimicrobial activities against a range of pathogens.

Studies have shown that the nature and position of substituents on the quinazolinone ring significantly influence the antimicrobial profile. For instance, compounds containing chloro or methoxy (B1213986) groups have demonstrated good antimicrobial activity. nih.gov In one study, Schiff base and azetidinone derivatives of quinazolin-4(3H)-one were synthesized, with the 2-azetidinone derivatives showing greater activity. nih.gov

Another study reported the synthesis of 2,3,6-trisubstituted quinazolin-4-one derivatives, where different substitutions led to varying degrees of activity against different microorganisms. biomedpharmajournal.org For example, derivative A-2 was highly active against E. coli, while A-3 showed excellent potency against A. niger. biomedpharmajournal.org

The substitution of a methoxy group at the phenyl position of 2-phenyl-3-amino quinazoline-4(3H)-one was found to reduce its antibacterial activity. frontiersin.org However, the introduction of a furan (B31954) ring at the aldimine in the 3-amino quinazolinone pharmacophore significantly increased the antibacterial activity against all tested bacterial pathogens. frontiersin.org

A series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives were also prepared and screened for antimicrobial activity. researchgate.net Thioureide derivatives and carbohydrazide (B1668358) derivatives from this series displayed excellent broad-spectrum antimicrobial activity. researchgate.net Similarly, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized and evaluated as antimicrobial agents, with many showing potent activity against various bacterial and fungal strains. mdpi.com

Antibacterial Spectrum and Efficacy (in vitro studies)

Quinazolinone derivatives have been investigated for their antibacterial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria. The core structure of quinazolinone is considered a key pharmacophore that interacts with bacterial cellular components.

Research into the structure-activity relationship of quinazolinone derivatives has indicated that substitutions at various positions on the quinazoline ring can significantly influence their antibacterial efficacy. For instance, the introduction of a halogen atom at the 6 and 8 positions, or an amine or substituted amine at the 4th position, has been shown to enhance antimicrobial activities. nih.gov The nature of the substituent at the 2 and 3 positions is also crucial, with methyl, amine, or thiol groups at position 2, and a substituted aromatic ring at position 3, being essential for potent antibacterial action. nih.gov

Some novel Schiff bases containing a 2,4-disubstituted thiazole (B1198619) ring have been synthesized and shown to possess antibacterial activities. researchgate.net Furthermore, quinazoline derivatives incorporating a 1,2,4-triazole (B32235) thioether moiety have demonstrated potent inhibition against phytopathogenic bacteria such as Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum. mdpi.com

Interactive Table: In Vitro Antibacterial Activity of Quinazolinone Derivatives

| Derivative Type | Target Bacteria | Activity | Reference |

| 6,8-dihalogenated quinazolinones | Gram-positive and Gram-negative | Enhanced activity | nih.gov |

| 2-methyl/amine/thiol, 3-aryl substituted | General antibacterial | Essential for activity | nih.gov |

| Thiazole-containing Schiff bases | General antibacterial | Active | researchgate.net |

| 1,2,4-triazole thioether derivatives | X. axonopodis, X. oryzae, R. solanacearum | Potent inhibition | mdpi.com |

Antifungal Efficacy (in vitro studies)

The antifungal potential of quinazolinone derivatives has been extensively studied, with various analogues showing significant efficacy against a range of fungal pathogens, including those affecting plants and humans.

Newly synthesized pyrazol-quinazolinone compounds have exhibited notable antifungal activity against several phytopathogenic fungi. mdpi.com Specifically, one derivative demonstrated a 62.42% inhibition of Fusarium oxysporum f. sp. niveum at a concentration of 300 mg/L. mdpi.com The presence of a cyano group in certain derivatives was associated with better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. niveum, and Colletotrichum fructicola. mdpi.com

The structure-activity relationship studies have revealed that substitutions on the quinazolinone ring are critical for antifungal activity. For example, the presence of a halogen at the 6 and 8 positions can enhance antifungal effects. nih.gov Some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown promising antifungal activity. nih.gov In another study, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity. nih.gov Additionally, novel ligands containing quinazoline-4-one merged with 8-hydroxyquinoline (B1678124) have been synthesized, and their metal complexes showed toxicity against various fungi. scispace.com

Interactive Table: In Vitro Antifungal Activity of Quinazolinone Derivatives

| Derivative/Class | Fungal Species | Key Findings | Reference(s) |

| Pyrazol-quinazolinones | Fusarium oxysporum f. sp. niveum, Rhizoctonia solani AG1, Fusarium verticillioides, Colletotrichum fructicola, Phytophthora parasitica var. nicotianae | Significant inhibition; cyano and chloro groups enhance activity. | mdpi.com |

| Halogenated Quinazolinones | Various fungi | Enhanced antifungal activity with halogen at positions 6 and 8. | nih.gov |

| Furo[2,3-f]quinazolin-5-ols | Various fungi | Good antifungal activity. | nih.gov |

| 6,7-Bis(arylthio)-quinazoline-5,8-diones | Various fungi | Good antifungal activity. | nih.gov |

| 6-Bromo-3-propylquinazolin-4-one | F. oxysporum, Valsa mali, Gibberella zeae | Good antifungal activity. | nih.gov |

| Quinazolinone-8-hydroxyquinoline ligands | Erysiphe pisi, Nigrospora sp., Trichoderma sp., Aspergillus niger, Curvularia lunata | Ligands and their metal complexes showed antifungal toxicity. | scispace.com |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong antifungal activity compared to griseofulvin. | mdpi.com |

| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum | Evaluated for antifungal activity against 10 fungal strains. | benthamdirect.com |

Quorum Sensing Modulation as an Antivirulence Strategy

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. mdpi.com Targeting QS is a promising antivirulence strategy that is less likely to induce resistance compared to traditional antibiotics. nih.gov Quinazolinone derivatives have emerged as potent inhibitors of the Pseudomonas quinolone signal (pqs) system in Pseudomonas aeruginosa.

The quinazolinone scaffold can mimic the natural ligands of the pqs system, such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS), thereby competitively inhibiting the PqsR transcriptional regulator. mdpi.com This inhibition disrupts QS-mediated processes, including the production of virulence factors like pyocyanin (B1662382) and the formation of biofilms.

Synthetic quinazolinone analogues have been designed and tested for their pqs inhibitory activity. For instance, compound 6b from one study showed significant pqs inhibition (73.4% at 100 µM) without affecting bacterial growth, indicating a specific antivirulence mechanism. mdpi.com Another study identified compounds 19 and 20 as effective inhibitors of biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations, with IC50 values of 3.55 and 6.86 µM, respectively. nih.gov These compounds also reduced other virulence factors like cell surface hydrophobicity and exopolysaccharide production, and impeded twitching motility. nih.gov

Interactive Table: Quorum Sensing Inhibition by Quinazolinone Derivatives

| Compound | Target | Mechanism | Key Findings | Reference(s) |

| 6b | PqsR in P. aeruginosa | Competitive inhibition | 73.4% pqs inhibition at 100 µM; no growth inhibition. | mdpi.com |

| 19 | Biofilm formation in P. aeruginosa | QS inhibition | IC50 of 3.55 µM for biofilm inhibition; reduced virulence factors. | nih.gov |

| 20 | Biofilm formation in P. aeruginosa | QS inhibition | IC50 of 6.86 µM for biofilm inhibition; reduced virulence factors. | nih.gov |

Anti-inflammatory Properties

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various pre-clinical models. The anti-inflammatory action of these compounds is often attributed to their ability to modulate key inflammatory pathways.

Several studies have synthesized and evaluated novel quinazolinone analogues for their anti-inflammatory activity. For example, a series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their cyclized azetidinone and thiazolidinone derivatives were tested, with some compounds showing up to 32.5% edema inhibition. nih.gov The presence of a p-chlorophenyl group was found to enhance anti-inflammatory activity. nih.gov

Other research has focused on 2,3,6-trisubstituted quinazolinone derivatives, with some compounds exhibiting higher activity than the standard drug phenylbutazone (B1037). mdpi.comresearchgate.net Notably, these highly active derivatives also showed lower ulcerogenic potential. mdpi.comresearchgate.net The introduction of a thiazolidinone or azetidinone moiety at the C-3 position of the quinazolinone ring has been shown to improve anti-inflammatory activity. mdpi.com Furthermore, some thioquinazolinone derivatives have been reported to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), offering a more comprehensive anti-inflammatory profile. aub.edu.lb The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline-based agent, highlighting the clinical relevance of this scaffold. mdpi.com

Interactive Table: Anti-inflammatory Activity of Quinazolinone Derivatives

| Derivative Class | Model | Key Findings | Reference(s) |

| 3-[2′-(Substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones | Carrageenan-induced paw edema | 15.1% to 20.4% edema inhibition. | nih.gov |

| Azetidinone derivatives of quinazolinone | Carrageenan-induced paw edema | 24.6% to 27.3% edema inhibition. | nih.gov |

| Thiazolidinone derivatives of quinazolinone | Carrageenan-induced paw edema | 22.9% to 32.5% edema inhibition. | nih.gov |

| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema | Activity higher than phenylbutazone with lower ulcerogenicity. | mdpi.comresearchgate.net |

| Thioquinazolinones | In vitro COX/LOX inhibition | Potent and selective COX-2 inhibition; dual COX-2/LOX inhibition. | aub.edu.lb |

| 1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone | Carrageenan-induced paw edema | Displayed the best efficacy and side effect profile in the study. | nih.gov |

Inhibition of Inflammasome Pathways (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.

Recent studies have identified quinazolin-4(3H)-ones as potent inhibitors of the NLRP3 inflammasome. Through computational design and subsequent synthesis, a series of these derivatives were evaluated for their ability to suppress IL-1β release. One nitro-substituted quinazolin-4(3H)-one, compound 2k , was found to inhibit the NLRP3 inflammasome with an IC50 of 5 µM in ATP-stimulated J774A.1 cells. This inhibition is achieved by suppressing the release of IL-1β, a key downstream effector of inflammasome activation.

The mechanism of action is believed to involve direct binding to the ATP-binding site of the NLRP3 NACHT domain, which inhibits its ATPase activity and subsequently blocks the assembly and activation of the inflammasome. The discovery of quinazolin-4(3H)-ones as NLRP3 inhibitors opens up new avenues for the development of targeted anti-inflammatory therapies.

Antioxidant Activities and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Quinazolin-4(3H)-one derivatives, particularly those with phenolic substitutions, have been investigated for their antioxidant properties and radical scavenging capabilities.

The antioxidant activity of these compounds is largely dependent on their chemical structure, specifically the presence and position of hydroxyl and methoxy groups on the phenyl ring. Studies have shown that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it typically requires at least one hydroxyl group in addition to a methoxy substituent, or two hydroxyl groups on the phenyl ring, particularly in the ortho or para positions.

Interactive Table: Antioxidant Activity of 2-Substituted Quinazolin-4(3H)-ones

| Derivative Type | Assay | Key Findings |

| Dihydroxy-substituted quinazolinones | DPPH, ABTS, CUPRAC | Potent radical scavenging activity. |

| Ortho-dihydroxy-substituted quinazolinones | Metal-chelating assay | Exhibited metal-chelating properties. |

| Phenolic derivatives of quinazolin-4(3H)-one | Cupric ion chelating assay | Significant chelating activity, especially with an OH group at position 2 of the aromatic radical. nih.gov |

Anticonvulsant Activity and Associated Mechanisms (pre-clinical models)

Quinazolin-4(3H)-one derivatives have been extensively investigated for their anticonvulsant properties, with many analogues showing promising activity in various pre-clinical seizure models. The structural similarity of some of these derivatives to the sedative-hypnotic drug methaqualone has spurred research into their potential as antiepileptic agents.

The anticonvulsant efficacy of these compounds is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The MES model is indicative of a compound's ability to prevent the spread of seizures, similar to the action of phenytoin, while the scPTZ model is used to identify agents that can raise the seizure threshold, a characteristic of drugs like ethosuximide.

Structure-activity relationship studies have revealed that the nature and position of substituents on the quinazolinone ring are critical for anticonvulsant activity. For instance, the presence of a single ortho substituent on the 3-aryl group in some series of 2-substituted-3-aryl-4(3H)-quinazolinones was associated with the most promising activity. nih.gov In other series, compounds with an electron-withdrawing chloro group or an electron-donating methoxy group on the S-benzyl ring showed 100% protection against scPTZ-induced seizures. nih.gov The mechanism of action for some of these derivatives is thought to involve the modulation of GABAA receptors, similar to benzodiazepines. mdpi.com

Interactive Table: Anticonvulsant Activity of Quinazolinone Derivatives in Pre-clinical Models

| Derivative/Compound | Seizure Model | Key Findings | Reference(s) |

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone (6l) | MES, scMet | Good protection, low neurotoxicity. Ineffective against bicuculline, picrotoxin, and strychnine-induced seizures. | nih.gov |

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-chlorophenyl-4(3H)-quinazolinone (8i) | MES, scMet | Good protection, low neurotoxicity. Some protection against picrotoxin-induced seizures. | nih.gov |

| Amide derivative 9c | s.c. PTZ | PD50 of 200.53 µmol/kg; high safety profile (LD50 >3000 mg/kg). | nih.gov |

| Various 2,3-disubstituted quinazolin-4(3H)-ones | PTZ | Potential anticonvulsant activity, with some compounds showing favorable results. | mdpi.com |

| Quinazolin-4(3H)-one with chloro group (8) | scPTZ | 100% protection against myoclonic seizures without neurotoxicity. | nih.gov |

| Quinazolin-4(3H)-one with methoxy group (13) | scPTZ | 100% protection against myoclonic seizures without neurotoxicity. | nih.gov |

| Compound A-1 | MES | Highest level of activity among the synthesized compounds in the study. | researchgate.net |

Other Significant Biological Activities

Beyond their well-documented roles, derivatives of this compound have demonstrated potential in combating a range of other diseases, including malaria and viral infections, and have shown inhibitory activity against several key enzymes implicated in various pathological conditions.

Antimalarial Efficacy

The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium, necessitating the discovery of novel antimalarial agents. Quinazolinone derivatives have been identified as a promising class of compounds in this regard. Structure-activity relationship (SAR) studies have indicated that substitutions on the quinazolinone core can significantly influence their antimalarial potency.

Specifically, the presence of a substituted phenyl moiety at the C-3 position of the quinazolinone ring, including those with methoxy groups, has been shown to be advantageous for enhancing antimalarial activities. nih.gov While direct in vitro efficacy data for this compound derivatives against Plasmodium species is an area of ongoing research, related compounds have shown significant promise. For instance, certain 3-aryl-2-styryl substituted-4(3H)-quinazolinones have demonstrated notable in vivo antimalarial effects against Plasmodium berghei. nih.gov

Furthermore, chalcone (B49325) derivatives incorporating a methoxybenzene moiety have been investigated as potential antimalarial agents. These studies highlight that the position of the methoxy group can influence activity, with some ortho-methoxy substituted chalcones showing potent inhibition of P. falciparum strains. nih.gov Although these are not direct derivatives, the findings underscore the potential of the methoxy-phenyl structural element in the design of new antimalarial drugs.

Antiviral Efficacy (e.g., Anti-HIV-1)

The quest for novel antiviral agents remains a critical area of pharmaceutical research, with the human immunodeficiency virus (HIV) being a primary target. Derivatives of the quinazolin-4-one scaffold have been identified as potential inhibitors of viral replication.

Recent studies have focused on quinazolin-4-one-bearing phenylalanine derivatives as potent HIV capsid modulators. These compounds have demonstrated significant inhibitory activity against both HIV-1 and HIV-2. nih.gov Optimization of a lead compound led to the identification of derivatives with impressive antiviral potency. For example, compounds 12a2 and 21a2 were found to be highly effective against the HIV-1 IIIB strain, with EC50 values of 0.11 µM. nih.gov This represents a significant improvement in potency compared to the reference compounds PF74 (EC50 = 0.80 µM) and 11L (EC50 = 0.28 µM). nih.gov

The mechanism of action for these quinazolinone derivatives involves targeting the HIV capsid protein (CA), a critical component in the viral life cycle. nih.gov The ability of these compounds to inhibit both HIV-1 and HIV-2 underscores the potential of the quinazolinone scaffold in developing broad-spectrum anti-HIV agents.

| Compound | Target | EC50 (µM) | Reference |

|---|---|---|---|

| 12a2 | HIV-1 IIIB | 0.11 | nih.gov |

| 21a2 | HIV-1 IIIB | 0.11 | nih.gov |

| PF74 (Reference) | HIV-1 IIIB | 0.80 | nih.gov |

| 11L (Reference) | HIV-1 IIIB | 0.28 | nih.gov |

Enzyme Inhibitory Profiles

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes that are implicated in a range of diseases. This section explores their inhibitory profiles against urease, phosphodiesterase, Aurora kinase, PI3Kα, USP7, chymase, and ENPP1.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat infections caused by these bacteria. A number of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been shown to be potent urease inhibitors, with some compounds exhibiting significantly greater activity than the standard inhibitor, thiourea. researchgate.net For instance, a series of derivatives containing a furan ring were found to be particularly active, with compound 3a (bearing a 4-chloro group on the phenyl ring) being the most effective with an IC50 value of 1.55 ± 0.11 µg/mL. researchgate.net

| Compound | Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3a | Urease | 1.55 ± 0.11 | researchgate.net |

| Thiourea (Standard) | Urease | 15.08 ± 0.71 | researchgate.net |

| Acetohydroxamic acid (Standard) | Urease | 21.05 ± 0.96 | researchgate.net |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in a wide range of disorders. A novel class of 2-phenylquinazolin-4(3H)-one derivatives has been designed and identified as potent inhibitors of phosphodiesterase 5 (PDE5) with high selectivity against PDE6. nih.gov Additionally, a library of 2-substituted quinazolin-4(3H)-ones was evaluated against phosphodiesterase-I (PDE-I), with several compounds showing selective inhibition. nih.gov For example, compound 17 exhibited an IC50 value of 210.7 ± 2.62 µM against PDE-I. nih.gov

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 17 | PDE-I | 210.7 ± 2.62 | nih.gov |

| 16 | PDE-I | 301.6 ± 1.18 | nih.gov |

| 13 | PDE-I | 458.13 ± 3.60 | nih.gov |

| EDTA (Standard) | PDE-I | 277.69 ± 2.52 | nih.gov |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is linked to various cancers. Consequently, they are attractive targets for cancer therapy. A quinazolin-4(3H)-one derivative, BIQO-19 , was designed to target Aurora Kinase A (AKA). nih.gov This compound was shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov The antiproliferative activity of BIQO-19 is mediated through the suppression of activated AKA, leading to G2/M phase arrest and apoptosis. nih.gov

PI3Kα Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. The PI3Kα isoform is frequently mutated in various cancers, making it a key target for anticancer drug development. A series of quinazoline-2-indolinone derivatives were constructed as selective PI3Kα inhibitors. nih.gov The representative compound 8 from this series demonstrated a potent PI3Kα enzymatic IC50 value of 9.11 nM and exhibited selectivity over other PI3K isoforms. nih.gov This compound effectively suppressed the viability of various cancer cell lines. nih.gov

| Compound | Enzyme | IC50 (nM) | Selectivity (Fold vs. PI3Kβ/γ/δ) | Reference |

|---|---|---|---|---|

| 8 | PI3Kα | 9.11 | 10.41 / 16.99 / 37.53 | nih.gov |

USP7 Inhibition

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a role in tumorigenesis, making it a promising target for cancer therapy. Novel quinazolin-4(3H)-one derivatives have been designed and evaluated as potent USP7 inhibitors. nih.gov Compounds C9 and C19 showed significant potency against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. nih.gov Further assays confirmed the inhibitory activity, with IC50 values of 5.048 µM for C9 and 0.595 µM for C19 in a Ub-AMC assay. nih.gov These compounds demonstrated the potential to inhibit cancer cell growth by affecting cell cycle progression and inducing apoptosis-related pathways. nih.gov

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| C9 | USP7 Catalytic Domain | 4.86 | nih.gov |

| Ub-AMC | 5.048 | nih.gov | |

| C19 | USP7 Catalytic Domain | 1.537 | nih.gov |

| Ub-AMC | 0.595 | nih.gov |

Chymase Inhibition

Chymase is a serine protease stored in the granules of mast cells and is implicated in inflammatory processes. While specific inhibitors for chymase based on the this compound scaffold are still under investigation, related heterocyclic structures have been explored. For instance, quinazolinedione derivatives have been patented as chymase inhibitors for the potential treatment of mast cell-mediated diseases. nih.gov

ENPP1 Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that has become a promising target for cancer immunotherapy due to its role in negatively regulating the STING (stimulator of interferon genes) pathway. Structure-activity relationship studies have revealed that quinazoline derivatives with an 8-methoxy substitution exhibit high potency as ENPP1 inhibitors. google.com While this is a different substitution pattern, it highlights the importance of the methoxy group on the quinazoline ring for ENPP1 inhibition. A patent application has disclosed the synthesis of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one as part of a library of potential ENPP-1 inhibitors, suggesting the relevance of this scaffold for targeting ENPP1.

Concluding Remarks and Future Research Directions

Current State of Research on 6-Methoxy-2-phenylquinazolin-4(3H)-one

The quinazoline (B50416) scaffold is a prominent feature in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Within this broad class, this compound has emerged as a significant core structure for the development of novel therapeutic agents.

Current research on derivatives of this compound is notably active in the field of oncology. Scientists are designing and synthesizing new molecules that target key proteins involved in cancer progression. For instance, derivatives of 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one have been developed as dual-target inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are crucial in breast cancer. nih.gov These efforts highlight a "synthetic lethality" strategy, aiming to exploit the co-dependence of cancer cells on multiple signaling pathways. nih.gov

Furthermore, the 2-styrylquinazolin-4(3H)-one framework, a close relative, has been investigated for its antimitotic properties, with studies showing that these compounds can inhibit tubulin polymerization. mdpi.com This mechanism is a well-established target for several successful anticancer drugs.

Prospects for Novel Derivative Design and Synthesis

The design and synthesis of novel derivatives based on the this compound scaffold hold considerable promise for the discovery of new drugs. The modular nature of its synthesis allows for systematic structural modifications to optimize activity and selectivity.

One promising approach involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at different positions of the quinazolinone ring, leading to a diverse library of compounds for screening. mdpi.com Another synthetic strategy employs a one-pot, three-component reaction, which is an efficient method for generating a variety of derivatives. nih.gov

Future design strategies will likely focus on creating hybrid molecules that combine the quinazolinone core with other pharmacophores to achieve multi-target effects or to enhance specific biological activities. For example, incorporating moieties known to interact with specific enzyme active sites or cellular receptors could lead to more potent and selective drug candidates.

Potential for Expanded Therapeutic Applications of Quinazolinone Derivatives

While much of the current focus is on oncology, the inherent versatility of the quinazolinone scaffold suggests a broad potential for expanded therapeutic applications. The historical and ongoing research into quinazolines reveals a wide spectrum of biological activities. nih.govnih.gov

For instance, derivatives of the related 6-methoxy-2-arylquinoline structure have been explored as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.govresearchgate.net This indicates a potential application for quinazolinone derivatives in overcoming drug resistance, a major challenge in chemotherapy.

Furthermore, the general antimicrobial and antifungal properties observed in various quinazolinone derivatives suggest that new analogs of this compound could be developed to combat infectious diseases. nih.govmdpi.com The ability to fine-tune the substitution pattern on the quinazolinone ring provides a pathway to optimize for specific antimicrobial or antifungal activity while minimizing cytotoxicity.

Integration of Advanced Computational and Experimental Approaches in Future Research

The synergy between computational and experimental methods is becoming increasingly crucial in modern drug discovery and will undoubtedly accelerate research on this compound and its derivatives. frontiersin.orgnih.gov

Computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how these molecules interact with their biological targets. mdpi.comnih.govmdpi.com These in silico methods allow for the rational design of new derivatives with improved binding affinity and selectivity, thereby reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com For example, docking studies have been used to predict the binding modes of quinazolinone derivatives within the active sites of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are important anticancer targets. mdpi.com

Experimental approaches , particularly high-throughput screening, enable the rapid evaluation of large libraries of synthesized compounds for their biological activity. frontiersin.org The data generated from these screens can then be used to refine computational models, creating a feedback loop that drives the drug discovery process forward.

The integration of these advanced techniques will facilitate a more efficient exploration of the chemical space around the this compound scaffold, leading to the faster identification and optimization of promising new therapeutic agents for a variety of diseases. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 6-Methoxy-2-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a condensation reaction between 2-amino-5-methoxybenzamide (100 mg, 0.60 mmol) and benzaldehyde (64 mg, 0.60 mmol) in methanol (5 mL) with acetic acid (0.2 mL) as a catalyst. The reaction mixture is refluxed, yielding a white solid (86% yield, mp 252–255°C). Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), or catalyst loading (e.g., HCl vs. acetic acid). Characterization via H NMR (e.g., methoxy singlet at δ 3.92) and melting point verification is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : Assign methoxy (δ 3.92, C 56.13), aromatic protons (e.g., δ 8.19 for phenyl), and carbonyl carbons (δ 162.50) .

- IR Spectroscopy : Confirm lactam carbonyl stretch (~1679 cm) .